![molecular formula C16H13ClN4OS2 B2685410 (E)-N-(2-(2-(3-chlorobenzylidene)hydrazinyl)-4-(thiophen-2-yl)thiazol-5-yl)acetamide CAS No. 617693-92-2](/img/structure/B2685410.png)
(E)-N-(2-(2-(3-chlorobenzylidene)hydrazinyl)-4-(thiophen-2-yl)thiazol-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Antitumor Activity
Research has indicated that derivatives of benzothiazole, which are structurally related to the compound , exhibit promising antitumor activities. For instance, a study by Yurttaş, Tay, and Demirayak (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings and evaluated their antitumor activity against several human tumor cell lines. Among the compounds tested, certain derivatives demonstrated considerable anticancer activity against specific cancer cell lines, highlighting the potential of such compounds in cancer therapy (Yurttaş et al., 2015).
Antibacterial Agents
Another study focused on the synthesis of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives, which were tested for their in-vitro antibacterial activity against Gram-positive and Gram-negative bacteria. The results showed that these synthesized compounds possessed a broad spectrum of antibacterial activity, suggesting their potential as new antibacterial agents (Bhoi et al., 2015).
Antimicrobial Activities
Saravanan et al. (2010) synthesized novel thiazole derivatives by incorporating a pyrazole moiety and evaluated their antimicrobial activities. The study revealed that most of the synthesized compounds exhibited significant antibacterial and antifungal activities, with certain derivatives showing the highest activities against tested microorganisms. This suggests the potential use of these compounds in developing new antimicrobial agents (Saravanan et al., 2010).
properties
IUPAC Name |
N-[2-[(2E)-2-[(3-chlorophenyl)methylidene]hydrazinyl]-4-thiophen-2-yl-1,3-thiazol-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4OS2/c1-10(22)19-15-14(13-6-3-7-23-13)20-16(24-15)21-18-9-11-4-2-5-12(17)8-11/h2-9H,1H3,(H,19,22)(H,20,21)/b18-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNXIDMPRRJETB-GIJQJNRQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(N=C(S1)NN=CC2=CC(=CC=C2)Cl)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=C(N=C(S1)N/N=C/C2=CC(=CC=C2)Cl)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-(2-(3-chlorobenzylidene)hydrazinyl)-4-(thiophen-2-yl)thiazol-5-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.